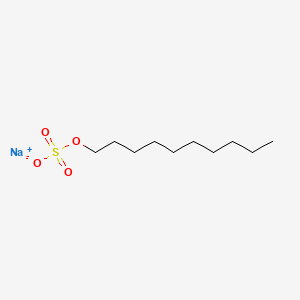

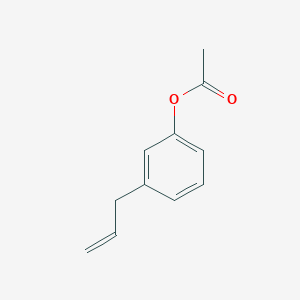

3-(3-Acetoxyphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Applications De Recherche Scientifique

Polymer Photovoltaics

Research into polymer-based photovoltaic cells has identified materials such as poly(3-hexylthiophene) and 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 as leading components for bulk-heterojunction structures. These materials have been studied for their power conversion efficiencies and contributions to the field of renewable energy sources (Dang, Hirsch, & Wantz, 2011).

Organic Synthesis

In organic synthesis, 3-bromo-1-acetoxy-1-propene has been identified as a key precursor for the acetoxyallylation of aldehydes, mediated by indium in THF. This method affords monoprotected 1-en-3,4-diols, showcasing the compound's utility in the creation of complex organic molecules (Lombardo, Girotti, Morganti, & Trombini, 2001).

Materials Chemistry

In the development of high-spin organic polymers, poly[3-(3‘,5‘-di-tert-butyl-4‘-acetoxyphenyl)thiophene] has been synthesized via oxidative polymerization. This material demonstrates extended π-conjugation and potential applications in electronics and photonics due to its unique electrical and magnetic properties (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).

Catalysis and Polymerization

The compound has also played a role in catalytic processes, such as the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, producing pyrrolidines with excellent yields and enantioselectivities. This highlights its utility in synthesizing cyclic compounds with potential pharmaceutical applications (Trost, Silverman, & Stambuli, 2007).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of the compound have been used to form three-dimensional framework structures via esterification, demonstrating the importance of this compound in the design and synthesis of novel molecular architectures (Wang & Xu, 2022).

Safety And Hazards

Propriétés

IUPAC Name |

(3-prop-2-enylphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-5-10-6-4-7-11(8-10)13-9(2)12/h3-4,6-8H,1,5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUKVZLCJVDGHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641193 |

Source

|

| Record name | 3-(Prop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Acetoxyphenyl)-1-propene | |

CAS RN |

549532-78-7 |

Source

|

| Record name | 3-(Prop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)